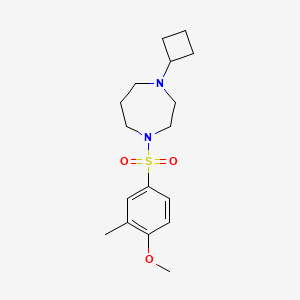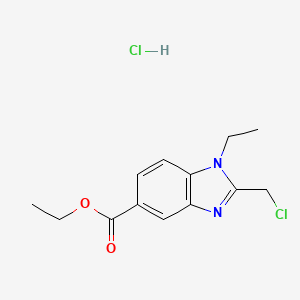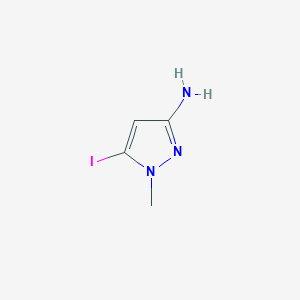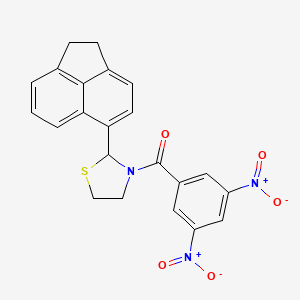
1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
The synthesis of 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclobutyl and methoxy-methylphenyl intermediates, which are then coupled through a series of reactions to form the final diazepane structure. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize yield and purity.
化学反応の分析
1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the sulfonyl or diazepane moieties.
科学的研究の応用
1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: This compound is investigated for its potential use in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The cyclobutyl and diazepane moieties contribute to the compound’s overall stability and binding affinity, enhancing its effectiveness in biological systems.
類似化合物との比較
When compared to similar compounds, 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane stands out due to its unique combination of functional groups. Similar compounds include:
- 1-Cyclobutyl-4-((4-methoxyphenyl)sulfonyl)-1,4-diazepane
- 1-Cyclobutyl-4-((3-methylphenyl)sulfonyl)-1,4-diazepane These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical reactivity and biological activity. The presence of both methoxy and methyl groups in this compound provides a unique profile that may offer distinct advantages in certain applications.
特性
IUPAC Name |
1-cyclobutyl-4-(4-methoxy-3-methylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-13-16(7-8-17(14)22-2)23(20,21)19-10-4-9-18(11-12-19)15-5-3-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKPQXQLOFAVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B2827670.png)
![2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827671.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2827672.png)
![4-(Naphtho[2,1-d]oxazol-2-yl)aniline](/img/structure/B2827676.png)
![1-[2-(4-chlorophenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2827677.png)
![4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2827678.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2827680.png)
![N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B2827681.png)



![Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate](/img/structure/B2827689.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2827691.png)
![4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2827693.png)
